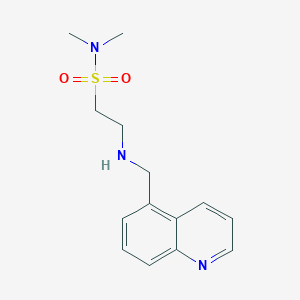
N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and antiviral activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide typically involves the reaction of quinoline derivatives with dimethylamine and ethanesulfonyl chloride. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and methanol, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines .
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A basic structure found in many biologically active compounds.
N,N-dimethyl-2-(quinolin-2-ylmethylene)hydrazinecarbothioamide: Another quinoline derivative with similar applications.
5-[N-(N,N-dimethylaminopropyl-1-amino)]benzimidazo[1,2-a]quinoline-6-carbonitrile: Exhibits excellent anticancer activity.
Uniqueness
N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
IUPAC Name |
N,N-dimethyl-2-(quinolin-5-ylmethylamino)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-17(2)20(18,19)10-9-15-11-12-5-3-7-14-13(12)6-4-8-16-14/h3-8,15H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPJFMLKZDRHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCNCC1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-hydroxy-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358925.png)
![(4-{3-[3-(Trifluoromethyl)phenyl]pyrrolidine-1-carbonyl}phenyl)boronic acid](/img/structure/B7358933.png)
![(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358940.png)
![(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358941.png)
![N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358942.png)
![1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358945.png)

![N-[2-[[1-(methylamino)cyclobutyl]methylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358961.png)
![3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline](/img/structure/B7358978.png)
![[2-(Difluoromethyl)-2-methylmorpholin-4-yl]-(1,1-dioxo-2,5-dihydrothiophen-3-yl)methanone](/img/structure/B7358988.png)
![2-Methyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonylamino)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7358991.png)
![1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7359016.png)
![5-[[4-(6-Methylpyridin-2-yl)triazol-1-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B7359022.png)
![2-[(3-Hydroxycyclobutyl)methylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7359034.png)
